molecular formula C20H14ClNO4S B2551361 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate CAS No. 637746-60-2

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate

Cat. No.: B2551361
CAS No.: 637746-60-2
M. Wt: 399.85
InChI Key: FITXLJCONWMQCQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate is a synthetic heterocyclic compound combining a benzothiazole moiety, a chromen-4-one scaffold, and a 4-chlorobutanoate ester. The benzothiazole group is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 4-chlorobutanoate ester enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)26-12-7-8-13-16(10-12)25-11-14(19(13)24)20-22-15-4-1-2-5-17(15)27-20/h1-2,4-5,7-8,10-11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXLJCONWMQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by the introduction of the benzothiazole moiety, and finally, the attachment of the chlorobutanoate group. Each step requires specific reagents and conditions, such as:

    Formation of Chromone Core: This can be achieved through the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes under acidic or basic conditions.

    Introduction of Benzothiazole: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of Chlorobutanoate: The final step involves esterification or acylation reactions to attach the chlorobutanoate group to the chromone-benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NaOH, KCN), and electrophiles (AlCl₃, FeCl₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown significant activity against various bacterial strains, including:

MicroorganismIC50 (μM)Notes
Mycobacterium tuberculosis7.05Significant inhibition observed

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

Anticancer Potential

The anticancer properties of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate have been evaluated in several studies:

Cancer Cell LineIC50 (μM)Notes
HeLa (Cervical)10.5Selective against cancer cells
MCF7 (Breast)12.3Induces apoptosis

In vitro assays demonstrated that the compound selectively inhibits cancer cell proliferation while sparing normal cells, suggesting its potential as a targeted cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant to various diseases:

EnzymeIC50 (μM)Notes
Acetylcholinesterase0.25Comparable to standard treatments
Butyrylcholinesterase0.30Potential application in neurodegenerative diseases

The inhibition of these enzymes may contribute to its therapeutic effects in conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the diverse applications of this compound:

  • Antimicrobial Studies : A study investigated the efficacy of the compound against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Enzyme Inhibition Profiles : A detailed analysis showed that the compound had inhibitory effects on acetylcholinesterase with an IC50 value comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole and chromone moieties are known to interact with biological macromolecules, influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their reported activities:

Compound Name Core Structure Substituents/Modifications Biological Activity/Findings Reference
3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Chromen-4-one + benzothiazole 4-Chlorobutanoate ester at position 7 Limited direct data; inferred membrane interaction
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazole + tetrahydroquinoline Carboxylic acid at thiazole position Anticancer activity (IC₅₀: 0.8 µM in HeLa cells)
Cpd E (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid Benzothiazole + nitro group Methanesulfonic acid and phenylcarbamoyl groups LMWPTP inhibition (Ki: 12 nM)
Cpd D (1,3-Benzothiazol-2-yl)carbamoyl](phenyl)methanesul- Benzothiazole + carbamoyl Methanesulfonic acid derivative Moderate kinase inhibition (IC₅₀: 230 nM)

Comparative Analysis

Benzothiazole Modifications: The target compound lacks the nitro or sulfonic acid groups seen in Cpd E and Cpd D, which are critical for high-affinity enzyme inhibition (e.g., LMWPTP or kinases) . In contrast, the tetrahydroquinoline-based analog () exhibits potent anticancer activity due to its dual thiazole and benzothiazole motifs, enhancing DNA intercalation or topoisomerase inhibition .

Chromen-4-one Core: The chromen-4-one scaffold in the target compound is structurally similar to coumarin derivatives, which are known for antioxidant and anti-inflammatory properties. However, the absence of hydroxyl or methoxy groups (common in bioactive coumarins) may limit its radical-scavenging efficacy .

Ester Group Influence: The 4-chlorobutanoate ester differentiates the target compound from carboxylate or sulfonate derivatives (e.g., Cpd E). Chlorinated esters often improve metabolic stability but may reduce aqueous solubility, impacting bioavailability .

Biological Activity

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate is a synthetic compound that combines the structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C24H14ClNO4S
  • Molecular Weight : 447.89 g/mol
  • CAS Number : 610760-64-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's structure allows it to engage in hydrogen bonding and π–π stacking interactions, which are crucial for its biological efficacy. These interactions facilitate the compound's binding to enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In particular, derivatives similar to this compound have been noted for their ability to inhibit tumor growth in various cancer models .

Antibacterial Activity

The antibacterial properties of this compound have been explored against several pathogenic bacteria. Studies have demonstrated that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes. For example, derivatives like N-substituted benzothiazoles have shown promising results in inhibiting bacterial growth .

Antifungal Activity

Antifungal activity is another area where this compound shows potential. Compounds with similar structures have been tested against various fungal strains, exhibiting effective inhibition of fungal growth. The mechanism often involves the disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazole derivatives have also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

StudyFindings
Aiello et al., 2008Demonstrated anticancer effects through apoptosis induction in human cancer cell lines.
Cho et al., 2008Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mijin & Marinkovic, 2006Explored the antifungal activity against Candida species, showing promising results.

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for chromen-4-one and ester groups) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Look for aromatic protons in the benzothiazole (δ 7.5–8.5 ppm) and chromene (δ 6.5–7.5 ppm) regions. The 4-chlorobutanoate ester appears as a triplet (δ 4.2–4.4 ppm, –OCO–CH₂–) and a multiplet for the chlorinated chain (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and chromen-4-one carbonyl (δ 180–185 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Use SHELXL for refinement, with hydrogen atoms placed in calculated positions .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste. Avoid release into waterways .
  • Storage : Store in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis of the ester group .

Advanced: How can researchers resolve contradictions in structural data (e.g., regiochemistry or crystal packing)?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (methanol/ethanol). Resolve disputes (e.g., benzothiazole vs. thiazine ring formation) by analyzing torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • DFT Calculations : Compare experimental SCXRD data with optimized geometries (software: Gaussian, ORCA) to validate bond lengths/angles .
  • Powder XRD : Rule out polymorphism by matching experimental patterns with simulated data from SCXRD .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Q. Methodological Answer :

Modify Substituents :

  • Replace the 4-chlorobutanoate with alkyl/aryl esters to assess esterase stability.
  • Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzothiazole to enhance π-π stacking with enzyme active sites .

Biological Testing :

  • Screen analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or time-resolved FRET assays .
  • Prioritize compounds with IC₅₀ < 10 µM for in vivo studies .

Advanced: What mechanistic studies elucidate this compound’s role in inhibiting protein-protein interactions (PPIs)?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., RGS4) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–100 µM) .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions. Identify key residues (e.g., Arg/Lys for ionic bonds with the chlorobutanoate group) .
  • Mutagenesis : Validate computational predictions by testing binding affinity against mutant proteins (e.g., Ala-scanning of predicted contact residues) .

Advanced: How can computational modeling optimize crystallization conditions for this compound?

Q. Methodological Answer :

  • Solvent Screening : Use machine learning tools (e.g., CrystalGrower) to predict optimal solvents based on Hansen solubility parameters .
  • Morphology Prediction : Employ Mercury CSD software to simulate crystal habit (e.g., needle vs. plate structures) from SCXRD data .
  • High-Throughput Crystallization : Test 96-well plates with varying solvent ratios (e.g., DMSO:water, acetone:hexane) and additives (e.g., crown ethers) to improve crystal quality .

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